![molecular formula C38H26N2 B14210165 9-[4'-(9H-Carbazol-9-yl)[1,1'-biphenyl]-4-yl]-3-ethenyl-9H-carbazole CAS No. 728045-11-2](/img/structure/B14210165.png)
9-[4'-(9H-Carbazol-9-yl)[1,1'-biphenyl]-4-yl]-3-ethenyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-[4’-(9H-Carbazol-9-yl)[1,1’-biphenyl]-4-yl]-3-ethenyl-9H-carbazole is a complex organic molecule featuring a carbazole moiety linked to a biphenyl structure with an ethenyl group. This compound is notable for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties and thermal stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4’-(9H-Carbazol-9-yl)[1,1’-biphenyl]-4-yl]-3-ethenyl-9H-carbazole typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Carbazole Units: The carbazole units are introduced via a Buchwald-Hartwig amination reaction, where the biphenyl core is reacted with carbazole in the presence of a palladium catalyst.
Addition of the Ethenyl Group: The final step involves the Heck reaction, where the biphenyl-carbazole intermediate is reacted with a vinyl halide to introduce the ethenyl group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of high-purity reagents and stringent reaction conditions ensures the production of high-quality material suitable for electronic applications .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole units, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can occur at the ethenyl group, converting it to an ethyl group.
Substitution: Electrophilic substitution reactions can take place at the aromatic rings, allowing for further functionalization of the molecule
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Ethyl-substituted carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-[4’-(9H-Carbazol-9-yl)[1,1’-biphenyl]-4-yl]-3-ethenyl-9H-carbazole is used as a building block for synthesizing more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology and Medicine
While its primary applications are in materials science, the compound’s structural features make it a potential candidate for biological studies, particularly in understanding the interactions of aromatic compounds with biological macromolecules .
Industry
In the industry, this compound is extensively used in the development of OLEDs and OPVs. Its excellent charge transport properties and thermal stability make it an ideal material for enhancing the efficiency and longevity of these devices .
Mecanismo De Acción
The compound exerts its effects primarily through its ability to transport charge efficiently. The carbazole units facilitate hole transport, while the biphenyl structure provides a stable framework for electron transport. The ethenyl group enhances the compound’s conjugation, improving its overall electronic properties. These features enable efficient energy transfer and electroluminescence in OLEDs .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Similar structure but lacks the ethenyl group, resulting in different electronic properties.
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl: An isomer with different substitution patterns, affecting its conjugation and electronic properties.
Tris(4-carbazoyl-9-ylphenyl)amine: Contains three carbazole units and is used for different applications due to its unique structure.
Uniqueness
The presence of the ethenyl group in 9-[4’-(9H-Carbazol-9-yl)[1,1’-biphenyl]-4-yl]-3-ethenyl-9H-carbazole enhances its conjugation and electronic properties, making it more efficient in charge transport and energy transfer compared to its similar counterparts .
Propiedades
Número CAS |
728045-11-2 |
|---|---|
Fórmula molecular |
C38H26N2 |
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
9-[4-(4-carbazol-9-ylphenyl)phenyl]-3-ethenylcarbazole |
InChI |
InChI=1S/C38H26N2/c1-2-26-15-24-38-34(25-26)33-11-5-8-14-37(33)40(38)30-22-18-28(19-23-30)27-16-20-29(21-17-27)39-35-12-6-3-9-31(35)32-10-4-7-13-36(32)39/h2-25H,1H2 |
Clave InChI |
UAOODKMNHMYSBK-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B14210082.png)
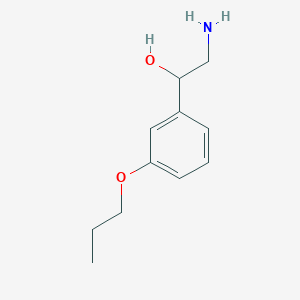
![[4-(4-Methoxyanilino)phenoxy]acetic acid](/img/structure/B14210094.png)
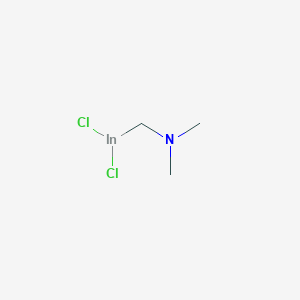
![5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one](/img/structure/B14210099.png)
![1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one](/img/structure/B14210107.png)
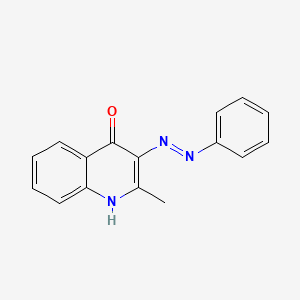
![2-({2-[(2-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14210119.png)
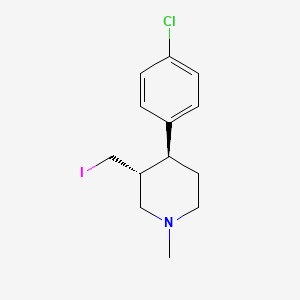
![3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal](/img/structure/B14210127.png)
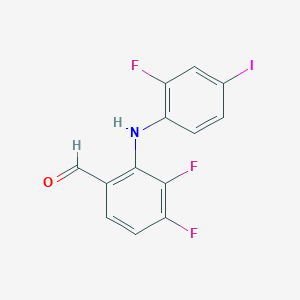
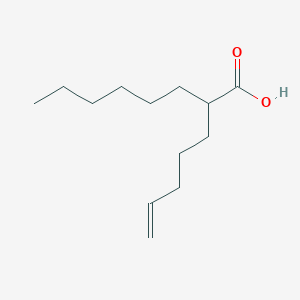
![Morpholine, 4-[1-(phenylmethyl)-1-propylbutyl]-](/img/structure/B14210140.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14210145.png)
